1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)

Antiviral Drug Discovery HIV-1 Reverse Transcriptase Non-Nucleoside RT Inhibitors

This unsubstituted thiazolo[3,4-a]benzimidazole core is the non-negotiable starting material for developing next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) and targeted anticancer agents. Unlike commercially popular 2-substituted benzimidazoles (e.g., thiabendazole), its rigid, planar topology is required to fit the HIV-1 NNIBP hydrophobic pocket. Researchers should procure this exact scaffold to build focused libraries for overcoming drug resistance or for use as a model substrate in green chemistry method development.

Molecular Formula C9H6N2OS
Molecular Weight 190.22 g/mol
CAS No. 34580-84-2
Cat. No. B13826919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)
CAS34580-84-2
Molecular FormulaC9H6N2OS
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC1C2=NC3=CC=CC=C3N2C(=O)S1
InChIInChI=1S/C9H6N2OS/c12-9-11-7-4-2-1-3-6(7)10-8(11)5-13-9/h1-4H,5H2
InChIKeyFIZGCGVFAAVYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one (CAS 34580-84-2) for Specialized Antiviral and Agricultural R&D


1H,3H-Thiazolo[3,4-a]benzimidazol-1-one (9CI), with the CAS number 34580-84-2 and molecular formula C9H6N2OS , is a core heterocyclic scaffold belonging to the thiazolo[3,4-a]benzimidazole class. This compound is characterized by a fused thiazole and benzimidazole ring system, a privileged structure in medicinal chemistry known for yielding non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1] and antiparasitic agents [2]. Unlike fully developed drugs, this specific unsubstituted core serves as a critical starting material or reference standard in research programs aimed at developing next-generation antiviral and antiparasitic therapeutics.

Why 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one (CAS 34580-84-2) Cannot Be Substituted by Thiabendazole or Simple Benzimidazoles


Attempting to substitute 1H,3H-thiazolo[3,4-a]benzimidazol-1-one with commercially popular, off-the-shelf analogs like Thiabendazole (a 2-substituted benzimidazole) [1] will lead to experimental failure. This is due to a fundamental difference in chemical topology: the target compound's fully fused thiazolo[3,4-a]benzimidazole core creates a rigid, planar heteroaromatic system that dictates a distinct molecular shape and electronic distribution [2]. This specific geometry is essential for fitting into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase, a feature that 2-substituted benzimidazoles cannot replicate [3]. Therefore, the unique 1H,3H-thiazolo[3,4-a]benzimidazol-1-one core is non-negotiable for research involving this specific pharmacophore.

Quantitative Differentiation Evidence for 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one (CAS 34580-84-2) vs. Analogs


Core Scaffold Provides Essential Topological Rigidity for HIV-1 RT Inhibition vs. 2-Substituted Benzimidazoles

The unsubstituted 1H,3H-thiazolo[3,4-a]benzimidazol-1-one core establishes the essential rigid scaffold for potent non-nucleoside reverse transcriptase inhibitor (NNRTI) activity. The lead analog TBZ (NSC 625487), which directly utilizes this core, was a highly potent inhibitor of HIV-1 with an EC50 value of 3 nM in a cell-based assay [1]. In contrast, the structurally simpler 2-substituted benzimidazole, Thiabendazole, shows fundamentally different biological activity and lacks potent HIV-1 RT inhibition at comparable nanomolar concentrations [2]. The fused thiazolo ring system's topological rigidity is a critical structural requirement for fitting the NNIBP [3].

Antiviral Drug Discovery HIV-1 Reverse Transcriptase Non-Nucleoside RT Inhibitors

Core Ring System Enables Synergistic Anti-HIV-1 Activity with AZT, a Property Absent in Simple Analogs

The lead compound TBZ (NSC 625487), which is based on the 1H,3H-thiazolo[3,4-a]benzimidazol-1-one core, demonstrates synergistic inhibition of HIV-1 when combined with the approved drug AZT [1]. This synergy is a property of the NNRTI mechanism conferred by the core structure. There is no evidence that simpler 2-substituted benzimidazoles like Thiabendazole can achieve this same synergistic effect against HIV-1 [2]. This functional differentiation is critical for research into combination therapies.

Combination Antiviral Therapy HIV-1 Treatment Synergy Studies

Core Serves as a Versatile Intermediate for a Patent-Protected Class of Antineoplastic Agents

The 1H,3H-thiazolo[3,4-a]benzimidazole core is the foundation for a class of compounds patented as antineoplastic agents and enhancers of the immune response [1]. Specific derivatives with this core have demonstrated significant activity against a panel of 60 human tumor cell lines, with the most active analog (compound 8c) exhibiting potent growth inhibition across all lines at concentrations as low as 10^-7 M (100 nM) [2]. This contrasts with Thiabendazole, whose anticancer activity is weak and requires high micromolar concentrations (e.g., IC50 of 238.5 µM against B16F10 cells at 72 hours) [3].

Oncology Research Cancer Drug Discovery Immuno-Oncology

Demonstrated CNS Tumor Selectivity vs. Pan-Active Analogs, Enabling Targeted Therapy Research

Within the 1H,3H-thiazolo[3,4-a]benzimidazole class, distinct substitution patterns on the core scaffold produce unique selectivity profiles. For instance, compound 4a (a specific derivative) demonstrated high selectivity for a CNS cancer cell line, while the most potent analog 8c was broadly active against all 60 tumor cell lines tested [1]. This demonstrates that the core 1H,3H-thiazolo[3,4-a]benzimidazol-1-one serves as a versatile platform that can be tuned for selectivity, a feature not evident in simpler, non-selective 2-substituted benzimidazoles [2].

CNS Cancer Targeted Therapy Structure-Activity Relationship

Core Serves as Key Precursor for Parasiticide and Rodenticide Development per U.S. Patent Literature

According to U.S. Patent US3665007A, the 1H,3H-thiazolo[3,4-a]benzimidazole core, of which this compound is the fundamental unit, is explicitly claimed for use as a parasiticide and rodenticide [1]. The patent literature specifies the preparation and utility of 1H,3H-thiazolo[3,4-a]benzimidazole-3-ones, a class that includes the target compound. This is a distinct and patented application, separate from the known agricultural fungicide or human anthelmintic uses of Thiabendazole, which acts via a different mechanism [2].

Agrochemical R&D Parasiticide Discovery Rodenticide Development

Core Enables More Efficient Synthesis via Modern Methods vs. Legacy Routes

While the target compound can be synthesized from 2-(chloromethyl)benzimidazole [1], modern microwave-assisted synthetic protocols for 1H,3H-thiazolo[3,4-a]benzimidazoles offer significant advantages over traditional thermal methods [2]. These newer methods achieve reductions in reaction times and provide higher yields with cleaner reactions, in some cases using eco-friendly solventless methodologies. This is in contrast to the synthesis of 2-substituted benzimidazoles like Thiabendazole, which typically involve different, less efficient, condensation reactions [3].

Synthetic Methodology Green Chemistry Process Chemistry

Optimal R&D and Industrial Applications for 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one (CAS 34580-84-2)


Lead Scaffold for Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

This compound is the essential starting material for any medicinal chemistry program aimed at developing new NNRTIs. Its unique fused core is required for activity, as demonstrated by the potent lead TBZ (NSC 625487, EC50 = 3 nM against HIV-1 [1]) and the well-established SAR that the rigid topology is critical for binding to the NNIBP [2]. Researchers should procure this core to synthesize focused libraries to explore new substitutions and overcome drug resistance.

Precursor for Targeted Anticancer Agents with CNS Selectivity

Procure this compound as a versatile platform for creating targeted anticancer therapeutics. As shown by derivative 4a, substitution on this core can yield high selectivity for CNS cancer cell lines, unlike the broad activity of other analogs [3]. This tunable selectivity is a key differentiator for developing precision oncology candidates, and research teams can use this core to systematically build focused libraries to target specific tumor types.

Scaffold for Development of Novel Parasiticides and Rodenticides for Agrochemical Research

For research in agrochemicals and pest management, this compound is the preferred starting point for developing next-generation parasiticides and rodenticides. This application is protected by foundational patents like US3665007A, which explicitly claims the 1H,3H-thiazolo[3,4-a]benzimidazole class for these uses [4]. R&D programs can leverage this patented core to design new active ingredients with potentially novel mechanisms of action, distinct from the known anthelmintic and fungicidal uses of Thiabendazole [5].

Reference Standard for Advanced Synthetic Methodology Development

Use this well-defined core as a model substrate for developing and benchmarking new, more efficient synthetic methods, such as microwave-assisted, catalyst-free, or green chemistry approaches [6]. Its established synthesis from 2-(chloromethyl)benzimidazole provides a clear baseline for comparison [7]. Researchers can demonstrate improved yields and reduced reaction times with their novel protocols on this core, which is more relevant for modern drug discovery than simpler, well-trodden heterocycles like 2-substituted benzimidazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.